Isodiospyrin

Vue d'ensemble

Description

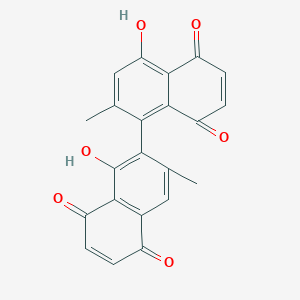

Isodiospyrin is a naturally occurring compound derived from the plant genus Diospyros, which belongs to the Ebenaceae family. It is a type of naphthoquinone, specifically a bis-naphthoquinonoid, known for its distinctive 1,2-binaphthoquinone chromophore. This compound has garnered significant attention due to its cytotoxic activity against tumor cell lines and its potential as a therapeutic agent in various fields of scientific research .

Applications De Recherche Scientifique

Isodiospyrin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of naphthoquinone chemistry and its derivatives.

Analyse Biochimique

Biochemical Properties

Isodiospyrin interacts with human DNA topoisomerase I . It can prevent both DNA relaxation and kinase activities of human topoisomerase I . This interaction with the enzyme is crucial in its role in biochemical reactions .

Cellular Effects

This compound has shown cytotoxic activity to tumor cell lines . It also has antibacterial activity, with the minimum inhibitory concentrations (MICs) against Gram-positive bacteria ranging from 0.78 to 50 microg/mL . Furthermore, it shows high antifungal activity against P. obscurans at 30uM with 81.4% growth inhibition .

Molecular Mechanism

This compound acts as an inhibitor of human DNA topoisomerase I . Unlike the prototypic human topoisomerase I poison camptothecin, this compound does not induce human topoisomerase I-DNA covalent complexes . It binds to human topoisomerase I but not to DNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isodiospyrin can be synthesized through various chemical routes. One common method involves the oxidative coupling of 2-hydroxy-1,4-naphthoquinone derivatives. This process typically requires the use of oxidizing agents such as potassium ferricyanide or silver oxide under controlled conditions to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from natural sources, particularly from species within the Diospyros genus. The extraction process includes solvent extraction, followed by chromatographic purification to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: Isodiospyrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional chemical modifications .

Mécanisme D'action

Isodiospyrin exerts its effects primarily by inhibiting human DNA topoisomerase I. Unlike other topoisomerase I inhibitors, this compound does not induce the formation of covalent complexes between the enzyme and DNA. Instead, it binds directly to the enzyme, preventing it from accessing the DNA substrate. This inhibition also extends to the kinase activity of topoisomerase I, affecting the splicing factor 2/alternate splicing factor .

Comparaison Avec Des Composés Similaires

Isodiospyrin is unique among naphthoquinones due to its bis-naphthoquinonoid structure. Similar compounds include:

Diospyrin: Another naphthoquinone from the same genus, known for its anticancer properties.

Plumbagin: A naphthoquinone with significant antibacterial and anticancer activities.

Juglone: A naphthoquinone found in walnut trees, known for its allelopathic properties.

This compound stands out due to its dual inhibition of DNA topoisomerase I’s catalytic and kinase activities, which is not commonly observed in other naphthoquinones .

Propriétés

IUPAC Name |

5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEOHKZVBKYMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174007 | |

| Record name | Isodiospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20175-84-2 | |

| Record name | Isodiospyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodiospyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISODIOSPYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isodiospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

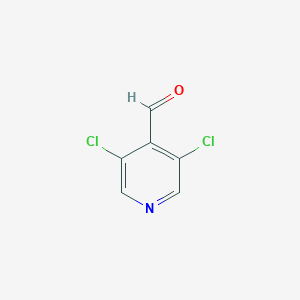

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isodiospyrin and where is it found?

A1: this compound is a naturally occurring dimeric naphthoquinone found in several species of Diospyros trees, belonging to the Ebenaceae family. [, , , , , , ] These trees are known for their diverse array of bioactive compounds.

Q2: What is the molecular structure of this compound?

A2: this compound is an unsymmetrical dimer of 7-methyljuglone, where the two naphthoquinone units are linked at the C-6 and C-8′ positions. [] It exists as an atropisomer due to restricted rotation around the biaryl bond. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H16O8, and its molecular weight is 408.36 g/mol. []

Q4: How is the structure of this compound elucidated?

A4: The structure of this compound has been confirmed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] For instance, the use of Nuclear Overhauser Effects (NOE) in the NMR spectra of its methyl ether derivative provided crucial structural information. []

Q5: What are the key spectroscopic characteristics of this compound?

A5: this compound displays characteristic peaks in various spectroscopic analyses. In IR spectroscopy, it shows absorption bands indicative of hydroxyl and carbonyl groups. [] NMR spectroscopy reveals distinct signals for protons and carbons, including those of the aromatic rings and methyl groups. [, ] Mass spectrometry, including techniques like ESI-MS, provides information about its molecular ion and fragmentation patterns. []

Q6: What is the absolute configuration of this compound?

A6: this compound is a chiral molecule. The absolute configurations of its enantiomers were determined through asymmetric synthesis and confirmed using X-ray crystallography and circular dichroism (CD) spectroscopy. [, , ]

Q7: What is known about the biosynthesis of this compound?

A7: While the exact biosynthetic pathway of this compound is not fully elucidated, it is thought to arise from the oxidative coupling of 7-methyljuglone. [, , ] This hypothesis is supported by the co-occurrence of 7-methyljuglone and other related naphthoquinones in Diospyros species.

Q8: What are the reported biological activities of this compound?

A8: this compound has shown a broad range of biological activities, including antibacterial, antifungal, antimycobacterial, and cytotoxic activities. [, , , , , ] For instance, it exhibits activity against Gram-positive bacteria like Streptococcus pyogenes and Streptococcus pneumoniae, as well as the mycobacterium Mycobacterium chelonae. []

Q9: How does this compound exert its antibacterial activity?

A9: While the exact mechanism of antibacterial action of this compound is not fully understood, it is suggested that, like other naphthoquinones, it might interfere with bacterial cell wall synthesis, DNA replication, or electron transport chain function. [] Further research is needed to pinpoint its precise mode of action.

Q10: Has this compound been investigated for its potential in treating parasitic diseases?

A13: While the research on this compound's antiparasitic activity is limited, a study has reported its activity against Leishmania mexicana promastigotes. [] This finding suggests a potential for further exploration of its antiparasitic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)